molecular formula C9H10N4OS B188993 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 4461-15-8

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B188993
CAS No.: 4461-15-8
M. Wt: 222.27 g/mol
InChI Key: PKDBJOGLFPYJRY-UHFFFAOYSA-N
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Description

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a phenoxymethyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenoxymethyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using micro-reaction systems. These systems allow for precise control of reaction parameters, leading to efficient and scalable production of the compound . The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and phenoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has potential anticancer activity and is being investigated for its role in cancer therapy.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-mercapto-4H-1,2,4-triazole
  • 4-amino-5-(phenylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the phenoxymethyl group, which enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDBJOGLFPYJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196246
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-15-8
Record name 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4461-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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